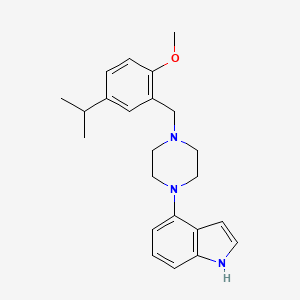
5-HT7 agonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-HT7 agonist 2” is a compound that specifically targets the serotonin receptor known as 5-hydroxytryptamine receptor 7. This receptor is part of the serotonin receptor family, which plays a crucial role in various physiological processes, including mood regulation, circadian rhythm, and cognitive functions. The 5-hydroxytryptamine receptor 7 is a G-protein-coupled receptor that, upon activation, stimulates the production of cyclic adenosine monophosphate (cAMP), leading to various downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “5-HT7 agonist 2” typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups that are essential for the activity of the compound. This may involve halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Automated purification systems: To streamline the purification process and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: “5-HT7 agonist 2” undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific functional groups present in “this compound” and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
“5-HT7 agonist 2” has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of serotonin receptors.
Biology: Investigated for its role in modulating neurotransmitter release and synaptic plasticity.
Industry: Utilized in the development of new drugs targeting the serotonin receptor family.
Mechanism of Action
The mechanism of action of “5-HT7 agonist 2” involves its binding to the 5-hydroxytryptamine receptor 7, leading to the activation of G-protein-coupled receptor signaling pathways. This activation results in the stimulation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The elevated levels of cyclic adenosine monophosphate then activate protein kinase A, leading to various downstream effects, including changes in gene expression and modulation of neurotransmitter release .
Comparison with Similar Compounds
“5-HT7 agonist 2” can be compared with other similar compounds that target the 5-hydroxytryptamine receptor 7, such as:
AS19: A selective agonist for the 5-hydroxytryptamine receptor 7 with high affinity.
LP-211: Another selective agonist known for its role in modulating synaptic plasticity.
Uniqueness: “this compound” is unique in its specific binding affinity and efficacy in activating the 5-hydroxytryptamine receptor 7, making it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-[(2-methoxy-5-propan-2-ylphenyl)methyl]piperazin-1-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c1-17(2)18-7-8-23(27-3)19(15-18)16-25-11-13-26(14-12-25)22-6-4-5-21-20(22)9-10-24-21/h4-10,15,17,24H,11-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLDNWDJVNJTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=CC=CC4=C3C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500647.png)
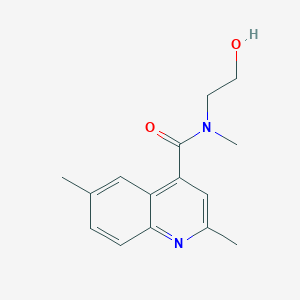
![1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500662.png)
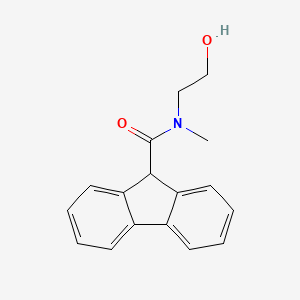
![[2-[3-(Diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B7500675.png)
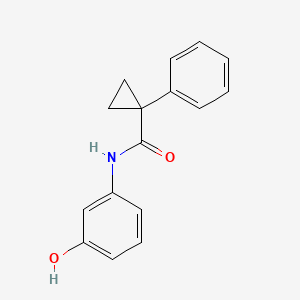
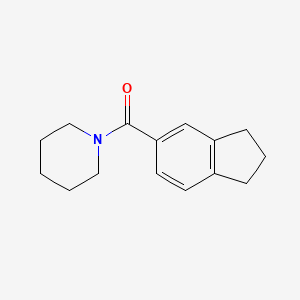
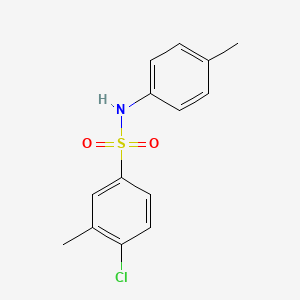

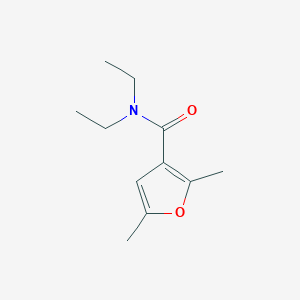
![[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7500707.png)
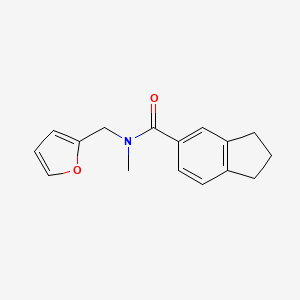
![1,4-Bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7500727.png)
![1'-Propylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500743.png)
